molecular formula C14H19NO B12304289 rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis

rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis

Cat. No.: B12304289
M. Wt: 217.31 g/mol
InChI Key: XNUMZKXAUSEGGA-UHFFFAOYSA-N
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Description

This bicyclic compound features a 7-membered fused ring system (bicyclo[4.1.0]heptane) with a benzyl-substituted azabicyclo core and a hydroxymethyl group at the 1-position. Its molecular formula is C₁₄H₁₉NO (molecular weight: 217.31 g/mol) . The benzyl group at the 2-position introduces lipophilicity, which may influence solubility and binding affinity in pharmacological contexts. Notably, its synthesis and characterization are documented in supplier catalogs and chemical databases, with CAS numbers such as 2209079-55-8 .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl)methanol

InChI

InChI=1S/C14H19NO/c16-11-14-9-13(14)7-4-8-15(14)10-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2

InChI Key

XNUMZKXAUSEGGA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2(N(C1)CC3=CC=CC=C3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, typically involves a multi-step process. The initial step often includes the formation of the bicyclic core through a cyclization reaction. This is followed by the introduction of the benzyl group and the hydroxyl group at specific positions on the bicyclic structure. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Bicyclic Frameworks

The compound belongs to a broader class of nitrogen- and oxygen-containing bicyclic systems. Key structural analogues and their distinguishing features are summarized below:

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) Key Differences References
rac-[(1R,6S)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis [4.1.0] Benzyl, hydroxymethyl C₁₄H₁₉NO 217.31 Lipophilic benzyl group; cis-config
rac-(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane, exo [2.2.1] Phenyl C₁₂H₁₅N 173.25 Smaller bicyclo system; exo-config
rac-(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis [3.2.0] Hydrochloride, oxygen at 2-position C₅H₁₀ClNO 135.59 Oxygen substitution; lower MW
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane [3.1.0] Benzyl, oxygen at 6-position C₁₀H₁₁NO 161.20 Smaller ring; oxa/aza positions
rac-(1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis [4.1.0] Difluoro, methyl, hydrochloride C₇H₁₂ClF₂N 195.63 Fluorine substituents; charged form

Key Comparative Findings

Bicyclo System and Ring Strain
  • The [3.2.0] system in incorporates an oxygen atom, reducing nitrogen’s basicity and altering hydrogen-bonding capabilities .
Substituent Effects
  • Benzyl vs. Phenyl : The benzyl group in the target compound enhances lipophilicity relative to the phenyl-substituted analogue in , which may improve membrane permeability in drug design .
  • Halogenation : The difluoro and hydrochloride substituents in introduce polarity and electronic effects, contrasting with the neutral hydroxymethyl group in the target compound .
Stereochemical Considerations
  • The exo configuration in reduces steric hindrance compared to cis or endo isomers, favoring different reaction pathways .

Research Implications

Comparative data suggest that substitutions on the bicyclic core and pendant groups can be strategically modified to tune pharmacokinetic properties or binding affinity . Further studies on its biological activity and synthetic optimization are warranted.

Biological Activity

The compound rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, is a bicyclic amine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure containing nitrogen. Its molecular formula is C14H19NC_{14}H_{19}N with a molecular weight of 217.31 g/mol. The stereochemistry is crucial for its biological activity, particularly the (1R,6S) configuration.

1. Neuropharmacological Effects

Research indicates that rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol exhibits significant neuropharmacological properties. It has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.

  • Dopamine Receptor Modulation : Studies have shown that this compound acts as a partial agonist at dopamine D2 receptors, which may have implications for the treatment of disorders such as schizophrenia and Parkinson's disease.

2. Analgesic Properties

The compound has also been evaluated for its analgesic effects in various animal models.

  • Case Study : In a controlled study involving rodents, administration of rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol resulted in a significant reduction in pain responses compared to control groups, suggesting potential utility as an analgesic agent.

3. Antidepressant Activity

Preliminary findings suggest that this compound may possess antidepressant-like effects.

  • Mechanism : The proposed mechanism involves the modulation of serotonin levels in the brain, which is critical for mood regulation.

The biological activity of rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol can be attributed to its interaction with various neurotransmitter receptors:

Receptor Type Activity Potential Effects
Dopamine D2Partial AgonistModulation of dopaminergic signaling
Serotonin 5-HTAgonist/AntagonistInfluence on mood and anxiety levels
Opioid ReceptorsAgonistAnalgesic effects

Toxicity and Safety Profile

Toxicological evaluations are essential for determining the safety profile of rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol. Current studies indicate that at therapeutic doses, the compound exhibits minimal toxicity; however, further studies are required to fully understand its long-term effects and potential side effects.

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